

Pyrroline-5-Carboxylate: A Linchpin of Cellular Metabolism and Stress Response

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Compound of Interest		
Compound Name:	Pyrroline-5-carboxylate	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Δ¹-**Pyrroline-5-carboxylate** (P5C) is a critical metabolic intermediate positioned at the crossroads of proline, ornithine, and glutamate metabolism.[1] It is not merely a transient molecule but a key regulator of cellular processes, including redox balance, energy production, and cell fate decisions like survival and apoptosis.[2][3] P5C exists in a spontaneous tautomeric equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSAL).[1][2] This guide provides a comprehensive overview of P5C metabolism, its role in signaling pathways, and detailed experimental protocols for its study, tailored for professionals in biomedical research and drug development.

P5C as a Central Metabolic Hub

P5C serves as the central node linking the tricarboxylic acid (TCA) cycle, the urea cycle, and proline metabolism.[1][2] Its concentration is tightly regulated by a series of enzymes that catalyze its synthesis and degradation, primarily localized within the mitochondria and cytosol. [3][4]

Biosynthesis of P5C:

• From Glutamate: In most eukaryotes, P5C is synthesized from glutamate in the mitochondria by the bifunctional enzyme P5C Synthase (P5CS).[2][5] P5CS has two enzymatic domains,







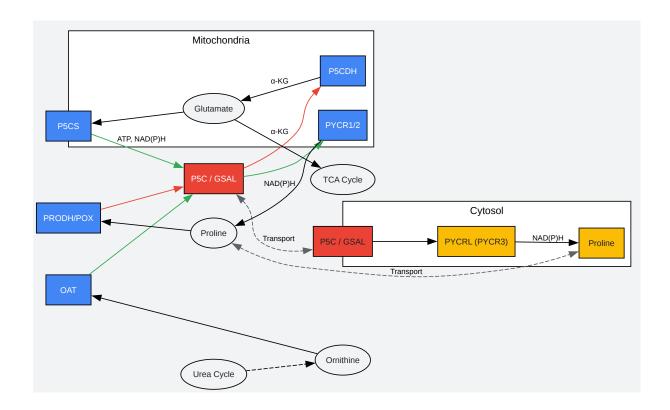
glutamate 5-kinase (G5K) and γ-glutamyl phosphate reductase (γ-GPR), which catalyze the ATP and NAD(P)H-dependent conversion of glutamate to P5C.[2]

• From Ornithine: P5C can also be generated from ornithine via the mitochondrial enzyme Ornithine δ -aminotransferase (OAT), linking the urea cycle to proline metabolism.[2][3]

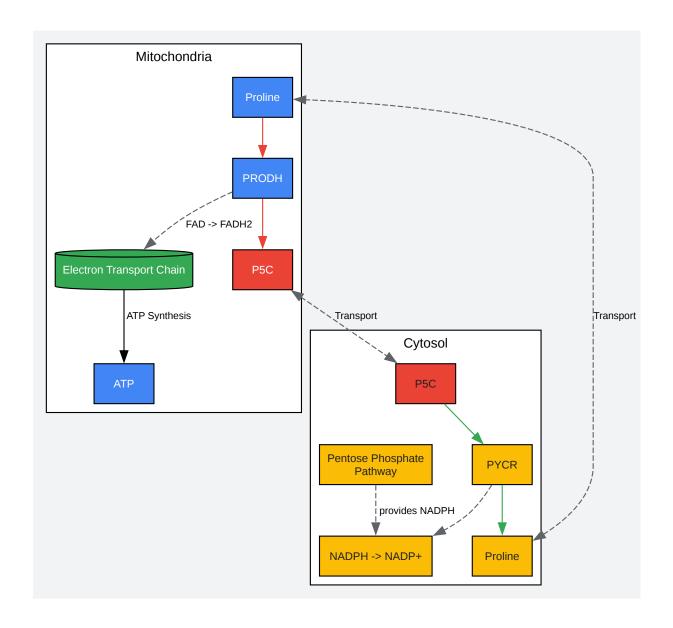
Catabolism and Conversion of P5C:

- To Proline: P5C is reduced to proline by P5C Reductase (PYCR) in an NAD(P)H-dependent reaction.[1][6] This reaction can occur in both the mitochondria and the cytosol, with different PYCR isoforms localized to each compartment.[7][8]
- To Glutamate: P5C is oxidized to glutamate by P5C Dehydrogenase (P5CDH), an NAD+-dependent enzyme primarily located in the mitochondria.[1][2] This reaction channels carbon from proline and ornithine back into the TCA cycle via α-ketoglutarate.[2]
- From Proline: The catabolism of proline back to P5C is initiated by the mitochondrial inner membrane enzyme Proline Dehydrogenase/Oxidase (PRODH/POX).[2][3] This flavindependent oxidation couples proline degradation to the mitochondrial electron transport chain, contributing to ATP production.[2][9]

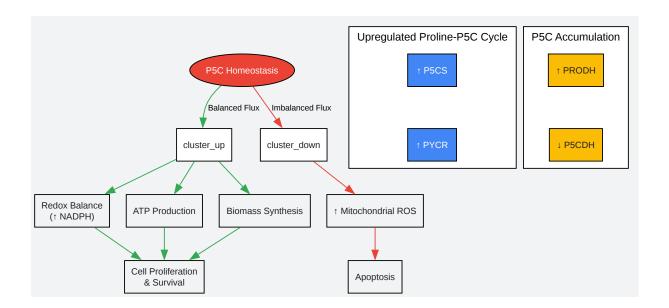




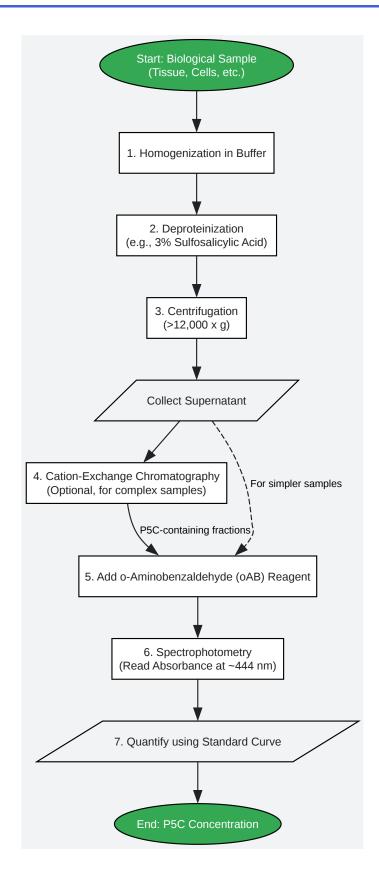












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